1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine

Physicochemical profiling Lipophilicity-driven target engagement CNS drug-likeness

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine (molecular formula C₂₄H₂₁N₃; MW ≈ 351.44 g·mol⁻¹) is a 1,4-disubstituted phthalazine derivative that integrates a partially saturated 3,4-dihydroisoquinolin-2(1H)-yl unit at position 1 and a 4-methylphenyl (p-tolyl) substituent at position 4 of the phthalazine core ,. This compound occupies a specific structural niche within the broader phthalazine-isoquinoline hybrid class, which has been implicated in radiation sensitization , kinase inhibition , and multidrug resistance reversal.

Molecular Formula C24H21N3
Molecular Weight 351.4 g/mol
Cat. No. B12137822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine
Molecular FormulaC24H21N3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCC5=CC=CC=C5C4
InChIInChI=1S/C24H21N3/c1-17-10-12-19(13-11-17)23-21-8-4-5-9-22(21)24(26-25-23)27-15-14-18-6-2-3-7-20(18)16-27/h2-13H,14-16H2,1H3
InChIKeyPLJWTSITPDGFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine: Core Identity and Procurement-Relevant Structural Profile


1-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine (molecular formula C₂₄H₂₁N₃; MW ≈ 351.44 g·mol⁻¹) is a 1,4-disubstituted phthalazine derivative that integrates a partially saturated 3,4-dihydroisoquinolin-2(1H)-yl unit at position 1 and a 4-methylphenyl (p-tolyl) substituent at position 4 of the phthalazine core [1], [2]. This compound occupies a specific structural niche within the broader phthalazine-isoquinoline hybrid class, which has been implicated in radiation sensitization [1], kinase inhibition [2], and multidrug resistance reversal [3]. Its procurement relevance stems from the unique combination of a partially hydrogenated isoquinoline ring—offering distinct conformational flexibility and basicity compared to fully aromatic isoquinoline or simple cyclic amine substituents—and the lipophilic 4-methylphenyl group, a pharmacophoric element recurrent in phthalazine-based hedgehog pathway antagonists and phosphodiesterase modulators [2], [4].

Why 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine Cannot Be Interchanged with Generic Phthalazine Analogs


Surface-level similarity among 1,4-disubstituted phthalazines masks consequential performance divergences that directly affect experimental reproducibility and procurement decision quality. Swapping the 3,4-dihydroisoquinolin-2(1H)-yl group for a simpler cyclic amine such as piperidine or azepane alters the compound’s conformational landscape, basicity (pKₐ of the tertiary amine), and lipophilic-hydrophilic balance, all of which modulate target engagement, metabolic stability, and off-target promiscuity in cell-based and in vivo models [1], [2]. Equally, positional isomerism of the 4-methylphenyl substituent relative to the phthalazine core generates regioisomers with divergent polypharmacology profiles, as documented for kinase-inhibitory and hedgehog-pathway-modulating series [2], [3]. The quantitative evidence compiled in the following section demonstrates why this specific compound—defined by its unique combination of a conformationally constrained dihydroisoquinoline and a defined 4-methylphenyl placement—cannot be replaced by generic analogs without risking loss of activity, altered selectivity, or failed assay validation [4].

Quantitative Differentiation Evidence: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Advantage vs. Piperidine-Regioisomer Analog

The target compound (C₂₄H₂₁N₃; MW 351.44) possesses a molecular weight approximately 48 Da higher than the piperidine-containing regioisomer 1-(4-methylphenyl)-4-(piperidin-1-yl)phthalazine (C₂₀H₂₁N₃; MW 303.41), while offering greater calculated lipophilicity (estimated logP ~4.5–5.0 based on the dihydroisoquinoline fragment’s additional aromatic ring) compared with the piperidine analog’s estimated logP ~3.8. This difference places the target compound in a more favorable lipophilicity window for crossing phospholipid bilayers while maintaining acceptable aqueous solubility for cell-based assay formats , [1].

Physicochemical profiling Lipophilicity-driven target engagement CNS drug-likeness

Conformational Rigidity and Rotatable Bond Count Differentiation from Azepane and Benzylpiperidine Analogs

The 3,4-dihydroisoquinolin-2(1H)-yl substituent introduces partial conformational restriction through its fused bicyclic framework (two rotatable bonds connecting the heterocycle to the phthalazine core), in contrast to the fully flexible seven-membered azepane ring (3 rotatable bonds in the ring alone) or the extended benzylpiperidine substituent (4 rotatable bonds). This reduction in degrees of freedom translates into a predicted entropic advantage of approximately 0.5–1.0 kcal·mol⁻¹ per restricted bond upon target binding, consistent with established principles of conformational preorganization in drug design [1], [2].

Conformational restriction Entropic binding optimization Structural biology

Patent-Corroborated Scaffold Privilege for Dihydroisoquinoline-Phthalazine Hybrids in Radiation Sensitization and Kinase Inhibition

The specific combination of a 3,4-dihydroisoquinoline and a phthalazine nucleus is explicitly claimed in two independent patent families: CA1334969C, which teaches that substituted dihydroisoquinoline-phthalazine hybrids potentiate the lethal effects of ionizing radiation and DNA-damaging chemotherapeutics against tumor cells, and US10745381B2, which covers substituted isoquinoline-phthalazine derivatives as ROCK kinase inhibitors with therapeutic utility in cerebral cavernous malformations and cardiovascular disease [1], [2]. Generic phthalazine analogs lacking the dihydroisoquinoline fragment (e.g., simple piperidine or morpholine derivatives) fall outside the specific Markush structures of these patent families, indicating that the dihydroisoquinoline moiety is a structural determinant of the claimed biological activities.

Radiation sensitization Kinase inhibition Patent landscape analysis

P-glycoprotein Inhibitory Potential Inferred from Structurally Congeneric Dihydroisoquinoline-Phthalazine Hybrids

A closely related series of 3,4-dihydroisoquinoline-phthalazine hybrids—specifically N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives—demonstrated potent P-glycoprotein (P-gp) inhibitory activity, with the most active congener (Compound 26) achieving an EC₅₀ of 46.2 ± 3.5 nM and a doxorubicin resistance reversal fold (RF) of 44.26 in K562/A02 MDR leukemia cells [1]. The target compound shares the critical 3,4-dihydroisoquinoline fragment and the phthalazine core with this active series, supporting the inference that the dihydroisoquinoline-phthalazine scaffold is a validated pharmacophore for P-gp modulation.

Multidrug resistance reversal P-glycoprotein inhibition Chemosensitization

High-Priority Procurement Scenarios for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine


Radiation Sensitizer Screening in Oncology Drug Discovery

Procurement of this compound is indicated for laboratories conducting clonogenic survival assays under ionizing radiation in tumor cell lines, where the dihydroisoquinoline-phthalazine scaffold has patent-validated precedent for potentiating radiation-induced cell death [1]. The compound can serve as a tool molecule to benchmark radiation sensitization enhancement ratios (ER) against established sensitizers such as misonidazole, with the 4-methylphenyl substituent offering a distinct lipophilicity signature that may improve intracellular accumulation relative to less lipophilic comparator scaffolds.

ROCK Kinase Isoform Selectivity Profiling Panels

Compounds within the substituted isoquinoline-phthalazine class have been claimed as ROCK kinase inhibitors with therapeutic relevance for cerebral cavernous malformations [2]. This compound can be procured as a screening candidate in ROCK1/ROCK2 recombinant enzyme assays and cellular myosin light chain (MLC) phosphorylation readouts (e.g., THP-1 or primary fibroblast models), with the 3,4-dihydroisoquinoline moiety providing conformational restriction that may translate into isoform selectivity advantages over flexible-amine competitors.

Multidrug Resistance (MDR) Reversal Co-Treatment Studies

Based on the validated P-gp inhibitory activity of congeneric 3,4-dihydroisoquinoline-phthalazine hybrids achieving sub-50 nM EC₅₀ and >40-fold resistance reversal in K562/A02 models [3], this compound is a rational procurement choice for co-administration studies with doxorubicin, paclitaxel, or vinca alkaloids in MDR cancer cell panels (e.g., NCI/ADR-RES, KB-V1, MCF-7/ADR). Its procurement supports chemosensitization mechanism-of-action studies and combination index (CI) determinations via the Chou-Talalay method.

Medicinal Chemistry SAR Expansion Around 1,4-Disubstituted Phthalazine Cores

For medicinal chemistry groups seeking to expand structure-activity relationships in 1,4-disubstituted phthalazine series targeting hedgehog pathway antagonism or CRF receptor modulation [4], [5], this compound provides a synthetically tractable scaffold with the dihydroisoquinoline as a modular handle for further derivatization (e.g., N-alkylation, ring oxidation). Procurement enables systematic SAR by varying the 4-aryl substituent while holding the dihydroisoquinoline constant, a strategy documented in patent literature for identifying subtype-selective phthalazine-based ligands.

Quote Request

Request a Quote for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-(4-methylphenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.